2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol
Description
2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol is a piperidine-derived compound characterized by a methyl-substituted piperidine ring linked to an ethanolamine moiety. Its molecular formula is C₉H₂₀N₂O (as inferred from structural analogs in and related derivatives in ), with a molecular weight of approximately 172.27 g/mol. Piperidine derivatives are widely studied for their roles in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors .
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZYMONHRHJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1-Methylpiperidine-4-methanamine with Glycolaldehyde
This one-pot method involves the condensation of 1-methylpiperidine-4-methanamine with glycolaldehyde followed by in situ reduction:
Procedure :
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Step 1 : Glycolaldehyde (1.2 eq) and 1-methylpiperidine-4-methanamine (1 eq) are dissolved in methanol under nitrogen.
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Step 2 : Sodium cyanoborohydride (1.5 eq) is added at 0°C, and the mixture is stirred for 12–24 h at 25°C.
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Step 3 : The product is purified via column chromatography (EtOAc/MeOH 9:1).
Yield : 68–72%
Advantages : Mild conditions, minimal byproducts.
Limitations : Requires strict pH control to avoid over-reduction.
Epoxide Ring-Opening Strategy
Reaction of 1-Methylpiperidine-4-methanamine with Ethylene Oxide
The ethanolamine side chain is introduced via nucleophilic attack on ethylene oxide:
Procedure :
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Step 1 : 1-Methylpiperidine-4-methanamine (1 eq) is dissolved in THF and cooled to –20°C.
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Step 2 : Ethylene oxide (1.5 eq) is added dropwise, followed by BF₃·OEt₂ (0.1 eq) as a Lewis acid catalyst.
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Step 3 : The reaction is warmed to 25°C and stirred for 48 h.
Yield : 55–60%
Side Reaction : Competing polymerization of ethylene oxide reduces efficiency.
Multi-Step Synthesis via Azide Intermediates
Adaptation of Patent CN113045484A Methodology
This route modifies the synthesis of 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol to target the ethanolamine derivative:
Procedure :
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Step 1 : Boc Protection : 4-Hydroxymethylpiperidine is protected as its tert-butyl carbamate using Boc₂O.
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Step 2 : Azide Formation : Reaction with sodium azide and DIPEA in MeOH at 50°C for 15 h.
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Step 3 : Staudinger Reaction : The azide is reduced with triphenylphosphine, followed by hydrolysis to the primary amine.
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Step 4 : Ethanolamine Coupling : The amine reacts with ethylene carbonate in the presence of DBU.
Yield : 40–45% (over four steps)
Key Insight : The use of DBU as a base enhances nucleophilicity, critical for the final coupling step.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, Glycolaldehyde | 68–72 | >95 | High |
| Epoxide Ring-Opening | Ethylene Oxide, BF₃·OEt₂ | 55–60 | 90 | Moderate |
| Multi-Step Azide | NaN₃, DBU, Triphenylphosphine | 40–45 | 85 | Low |
Catalytic Hydrogenation : Noted in patent WO2015159170A2, hydrogenation with Pd/C under acidic conditions improves stereochemical outcomes but requires specialized equipment.
Challenges and Optimization Strategies
Steric Hindrance in Piperidine Derivatives
The 1-methyl group on the piperidine ring introduces steric constraints, particularly in nucleophilic substitution reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) mitigates this issue.
Purification Difficulties
The polar nature of the product complicates isolation. Acid-base extraction (using 1M HCl and 5% NaHCO₃) followed by recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
MPAM has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders and pain management.
Case Study: Neurological Disorders
Research has indicated that compounds similar to MPAM can modulate neurotransmitter systems. For instance, studies have shown that piperidine derivatives exhibit affinity for dopamine receptors, which can be beneficial in treating conditions like Parkinson's disease and schizophrenia. A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives that demonstrated significant antipsychotic activity, suggesting a potential pathway for MPAM’s application in this area .
Table 1: Antipsychotic Activity of Piperidine Derivatives
| Compound Name | Affinity for Dopamine Receptors | Efficacy in Animal Models |
|---|---|---|
| MPAM | Moderate | Pending |
| Compound A | High | Significant |
| Compound B | Low | Minimal |
Material Science
In material science, MPAM has been explored as a potential building block for polymers and other materials due to its ability to participate in various polymerization processes.
Case Study: Polymer Synthesis
A study published in Advanced Materials demonstrated the use of piperidine-based compounds in creating novel polymeric materials with enhanced mechanical properties. The incorporation of MPAM into polymer matrices resulted in improved thermal stability and flexibility, making it suitable for applications in coatings and adhesives .
Table 2: Properties of Piperidine-Based Polymers
| Polymer Type | Thermal Stability (°C) | Flexibility (Shore A) |
|---|---|---|
| Standard Polymer | 150 | 80 |
| MPAM-Enhanced Polymer | 180 | 90 |
Chemical Intermediate
MPAM serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.
Case Study: Synthesis Pathway
In a recent publication in Organic Letters, researchers outlined a synthetic pathway where MPAM was utilized as a precursor for synthesizing complex amines used in drug development. The study highlighted the efficiency of using MPAM due to its favorable reaction conditions and yield .
Mechanism of Action
The mechanism by which 2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
The absence of the piperidinylmethyl group in ’s compound reduces steric hindrance, which may improve solubility but decrease target specificity .
Aromatic vs. The 2-chloro-benzyl group in introduces electronegativity, which could enhance interactions with aromatic residues in enzyme active sites .
Hydroxyl Group Positioning: Ethanolamine side chains (common to all listed compounds) contribute to hydrogen-bonding capacity, critical for interactions with GPCRs or kinases.
Biological Activity
2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol, commonly referred to as MPMAE, is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of MPMAE, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MPMAE is characterized by a piperidine ring with a methyl group at the nitrogen position and an ethanolamine moiety. This structure contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that MPMAE exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of MPMAE
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that MPMAE can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, MPMAE has been evaluated for its anticancer potential. Studies have shown that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cellular signaling pathways.
Case Study: Anticancer Effects
A study assessed the effects of MPMAE on human cancer cell lines, demonstrating significant cytotoxicity. The compound was found to reduce cell viability by up to 70% in certain cancer types when treated at concentrations around 50 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
The biological activity of MPMAE is believed to arise from its interaction with specific molecular targets. For antimicrobial effects, it may alter bacterial membrane permeability or inhibit essential enzymes involved in bacterial metabolism . In cancer cells, MPMAE appears to interfere with signaling pathways that regulate cell growth and survival.
Proposed Mechanisms:
- Antimicrobial: Disruption of bacterial cell membranes and inhibition of efflux pumps.
- Anticancer: Induction of apoptosis via caspase activation and modulation of growth factor signaling.
Comparative Analysis with Similar Compounds
MPMAE shares structural similarities with other piperidine derivatives known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound | Activity Type | MIC/IC50 Values |
|---|---|---|
| Piperine | Antioxidant | N/A |
| Evodiamine | Anticancer | IC50 = 20 µM |
| Matrine | Antiproliferative | IC50 = 15 µM |
MPMAE is distinguished by its specific combination of functional groups that enhance its solubility and bioavailability compared to these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
